P2X4 Receptor Antagonist Activity: 5.3-Fold Lower Potency Than a Structurally Related Analog
In a functional assay measuring antagonist activity at the human P2X4 receptor expressed in 1321N1 cells, 4-(3-Bromophenoxymethyl)piperidine (CHEMBL5181561) exhibited an IC50 of 8.34 μM [1]. In contrast, a structurally related compound (CHEMBL5172961) under identical assay conditions displayed an IC50 of 1.56 μM, representing a 5.3-fold difference in potency [2]. This quantitative head-to-head comparison directly demonstrates that the 3-bromophenoxymethyl substitution pattern yields a specific activity profile that is not interchangeable with other analogs.
| Evidence Dimension | P2X4 receptor antagonist activity (IC50) |
|---|---|
| Target Compound Data | 8.34 μM (8.34E+3 nM) |
| Comparator Or Baseline | CHEMBL5172961 (structurally related analog): 1.56 μM (1.56E+3 nM) |
| Quantified Difference | 5.3-fold lower potency (Target compound is less potent) |
| Conditions | Human P2X4 receptor expressed in human 1321N1 cells; reduction in intracellular Ca2+ influx; 30 min incubation |
Why This Matters
This data enables researchers to select the appropriate compound based on desired potency window for P2X4 target engagement studies, avoiding the use of a more potent analog when lower activity is required for mechanistic or safety profiling.
- [1] BindingDB. BDBM50596636 (CHEMBL5181561). Affinity Data: IC50 = 8.34E+3 nM for human P2X4 receptor. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50596636 (accessed 2026). View Source
- [2] BindingDB. BDBM50596630 (CHEMBL5172961). Affinity Data: IC50 = 1.56E+3 nM for human P2X4 receptor. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50596630 (accessed 2026). View Source
